molecular formula C14H15N3O4S B2943933 Ethyl 4-((3-sulfamoylpyridin-2-yl)amino)benzoate CAS No. 1340852-04-1

Ethyl 4-((3-sulfamoylpyridin-2-yl)amino)benzoate

Cat. No.: B2943933
CAS No.: 1340852-04-1
M. Wt: 321.35
InChI Key: CNOUXTQQKOYBOM-UHFFFAOYSA-N
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Description

Ethyl 4-((3-sulfamoylpyridin-2-yl)amino)benzoate is a chemical compound with the molecular formula C14H15N3O4S. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a sulfamoyl group attached to a pyridine ring, which is further connected to an ethyl ester of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-sulfamoylpyridin-2-yl)amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Sulfamoyl Group: The initial step involves the introduction of a sulfamoyl group to the pyridine ring. This can be achieved through the reaction of 2-aminopyridine with sulfamic acid under suitable conditions.

    Coupling Reaction: The next step involves coupling the sulfamoylpyridine derivative with 4-aminobenzoic acid. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yields. This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-sulfamoylpyridin-2-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 4-((3-sulfamoylpyridin-2-yl)amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-((3-sulfamoylpyridin-2-yl)amino)benzoate involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as the inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Ethyl 4-((3-sulfamoylpyridin-2-yl)amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.

    Sulfamoylpyridine derivatives: Explored for their potential as enzyme inhibitors.

    Benzoate esters: Commonly used in the pharmaceutical and cosmetic industries.

The uniqueness of this compound lies in its combined structural features, which allow it to exhibit a wide range of chemical and biological activities.

Properties

IUPAC Name

ethyl 4-[(3-sulfamoylpyridin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-2-21-14(18)10-5-7-11(8-6-10)17-13-12(22(15,19)20)4-3-9-16-13/h3-9H,2H2,1H3,(H,16,17)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOUXTQQKOYBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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